

Solubility of 4-Bromo-2-iodo-1-methoxybenzene in organic solvents

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Compound of Interest

Compound Name:	4-Bromo-2-iodo-1-methoxybenzene
Cat. No.:	B059771

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An In-Depth Technical Guide to the Solubility of **4-Bromo-2-iodo-1-methoxybenzene**

Abstract

This technical guide provides a comprehensive analysis of the solubility of **4-Bromo-2-iodo-1-methoxybenzene** (CAS No: 98273-59-7), a critical halogenated intermediate in advanced organic synthesis, particularly within pharmaceutical and materials science research. Due to the scarcity of published quantitative solubility data, this document synthesizes theoretical principles with actionable experimental protocols. It offers a predicted solubility profile based on physicochemical properties and the principle of "like dissolves like." Furthermore, it provides a detailed, field-proven methodology for researchers to quantitatively determine the solubility of this compound in various organic solvents, ensuring procedural accuracy and reliability. This guide is intended for researchers, chemists, and drug development professionals who utilize **4-Bromo-2-iodo-1-methoxybenzene** and require a robust understanding of its solution behavior to optimize reaction conditions, purification, and formulation.

Introduction: The Synthetic Utility of 4-Bromo-2-iodo-1-methoxybenzene

4-Bromo-2-iodo-1-methoxybenzene is a highly functionalized aromatic compound featuring a methoxy group and two distinct halogen atoms—bromine and iodine—at specific positions on the benzene ring. This unique substitution pattern makes it an exceptionally valuable building

block in organic chemistry.^[1] The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for selective and sequential cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the precise construction of complex molecular architectures.^[1]

Its application is most prominent in the synthesis of novel pharmaceutical agents and functional materials where precise control over molecular structure is paramount. Understanding the solubility of this solid compound is a critical, yet often overlooked, prerequisite for its effective use. Proper solvent selection impacts:

- Reaction Kinetics and Yield: Ensuring the compound is fully dissolved is essential for homogeneous reaction conditions, leading to optimal reaction rates and product yields.
- Purification Efficiency: Solubility data guides the choice of solvents for crystallization, precipitation, and chromatographic purification.
- Handling and Dosing: Accurate preparation of stock solutions for screening or automated synthesis relies on known solubility limits.

This guide provides the foundational knowledge and practical methods to address these challenges.

Physicochemical Properties and Predicted Solubility Profile

To understand the solubility of **4-Bromo-2-iodo-1-methoxybenzene**, we must first examine its key physicochemical properties.

Table 1: Physicochemical Properties of **4-Bromo-2-iodo-1-methoxybenzene**

Property	Value	Source
CAS Number	98273-59-7	[2] [3]
Molecular Formula	C ₇ H ₆ BrIO	[2] [3]
Molecular Weight	312.93 g/mol	[3]
Physical Form	Solid	[2]
IUPAC Name	4-bromo-2-iodo-1-methoxybenzene	[2] [3]
Storage	2-8°C, sealed in dry, dark place	[2]

The structure of **4-Bromo-2-iodo-1-methoxybenzene** is characterized by a largely non-polar benzene core. The methoxy group (-OCH₃) introduces a slight polar character, but the molecule lacks strong hydrogen bond donating or accepting groups (like -OH or -NH₂). The large, polarizable halogen atoms (Br, I) contribute to van der Waals forces.

Based on the "like dissolves like" principle, we can predict its solubility behavior:

- High Solubility is expected in non-polar and moderately polar aprotic solvents that can effectively solvate the aromatic ring and halogen groups.
- Low to Insoluble behavior is expected in highly polar, protic solvents like water, as the molecule cannot effectively participate in the solvent's hydrogen-bonding network.

Table 2: Predicted Qualitative Solubility of **4-Bromo-2-iodo-1-methoxybenzene**

Solvent	Solvent Type	Predicted Solubility	Rationale
Hexane	Non-polar, Aprotic	Moderate to High	Van der Waals interactions dominate.
Toluene	Non-polar, Aprotic	High	Pi-pi stacking and van der Waals interactions with the aromatic ring.
Dichloromethane (DCM)	Polar, Aprotic	High	Dipole-dipole interactions can solvate the molecule effectively.
Chloroform	Polar, Aprotic	High	Similar to DCM, provides effective solvation.
Ethyl Acetate	Polar, Aprotic	Moderate	Offers a balance of polarity; should be a good solvent.
Acetone	Polar, Aprotic	Moderate	The ketone group provides polarity for dissolution.
Tetrahydrofuran (THF)	Polar, Aprotic	High	The ether oxygen and ring structure provide good solvation.
Dimethyl Sulfoxide (DMSO)	Polar, Aprotic	High	A highly polar aprotic solvent, very effective for a wide range of organic solids.
Methanol / Ethanol	Polar, Protic	Low to Moderate	The polar hydroxyl group is less compatible with the non-polar regions of the molecule.

Water	Highly Polar, Protic	Insoluble	The molecule is large, non-polar, and cannot overcome the strong hydrogen bonding in water.
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Experimental Protocol for Quantitative Solubility Determination

The following protocol describes the isothermal shake-flask method, a gold-standard technique for determining the thermodynamic solubility of a solid compound in a solvent. This method ensures the establishment of a true equilibrium between the undissolved solid and the saturated solution.

Materials and Equipment

- **4-Bromo-2-iodo-1-methoxybenzene** (solid, >98% purity)
- Selected organic solvents (analytical grade or higher)
- Analytical balance (± 0.01 mg precision)
- Scintillation vials (e.g., 20 mL) with PTFE-lined caps
- Orbital shaker with temperature control or a thermostatted water bath
- Calibrated positive displacement pipettes
- Volumetric flasks (Class A)
- Syringe filters (0.22 μ m, PTFE or other solvent-compatible material)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analysis method.

Step-by-Step Methodology

- Preparation of the Standard Curve: a. Accurately weigh a small amount of **4-Bromo-2-iodo-1-methoxybenzene** and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a concentrated stock solution of known concentration (e.g., 1 mg/mL). b. Perform a serial dilution of the stock solution to create a series of at least five calibration standards of known lower concentrations. c. Analyze these standards by HPLC-UV (or another validated method) and plot the instrument response (e.g., peak area) against concentration to generate a linear standard curve. The R^2 value should be >0.995 .
- Sample Preparation and Equilibration: a. Add an excess amount of solid **4-Bromo-2-iodo-1-methoxybenzene** to a pre-weighed scintillation vial. An "excess" means adding enough solid so that a visible amount remains undissolved at equilibrium. A starting point would be ~ 50 mg of solid to 2 mL of solvent. b. Record the exact mass of the added solid. c. Add a known volume (e.g., 2.00 mL) of the desired organic solvent to the vial. d. Securely cap the vial and place it on the orbital shaker set to a constant temperature (e.g., 25 °C) and vigorous agitation (e.g., 250 rpm). e. Allow the mixture to equilibrate for at least 24 hours. A 48-hour period is recommended to ensure thermodynamic equilibrium is reached.
- Sample Analysis: a. After equilibration, remove the vial and let it stand undisturbed for at least 2 hours to allow the excess solid to sediment. b. Carefully draw the supernatant (the clear, saturated solution) into a syringe. c. Immediately filter the supernatant through a 0.22 μm syringe filter into a clean vial. This step is critical to remove all undissolved micro-particulates. d. Accurately dilute a known volume of the filtered, saturated solution with the mobile phase or a suitable solvent to bring its concentration within the linear range of the previously established standard curve. e. Analyze the diluted sample by HPLC-UV under the same conditions as the standards.
- Calculation of Solubility: a. Use the peak area of the diluted sample and the equation of the standard curve ($y = mx + c$) to determine the concentration of the diluted sample. b. Back-calculate the concentration of the original, undissolved saturated solution using the dilution factor. c. Express the final solubility in appropriate units, such as mg/mL or mol/L.

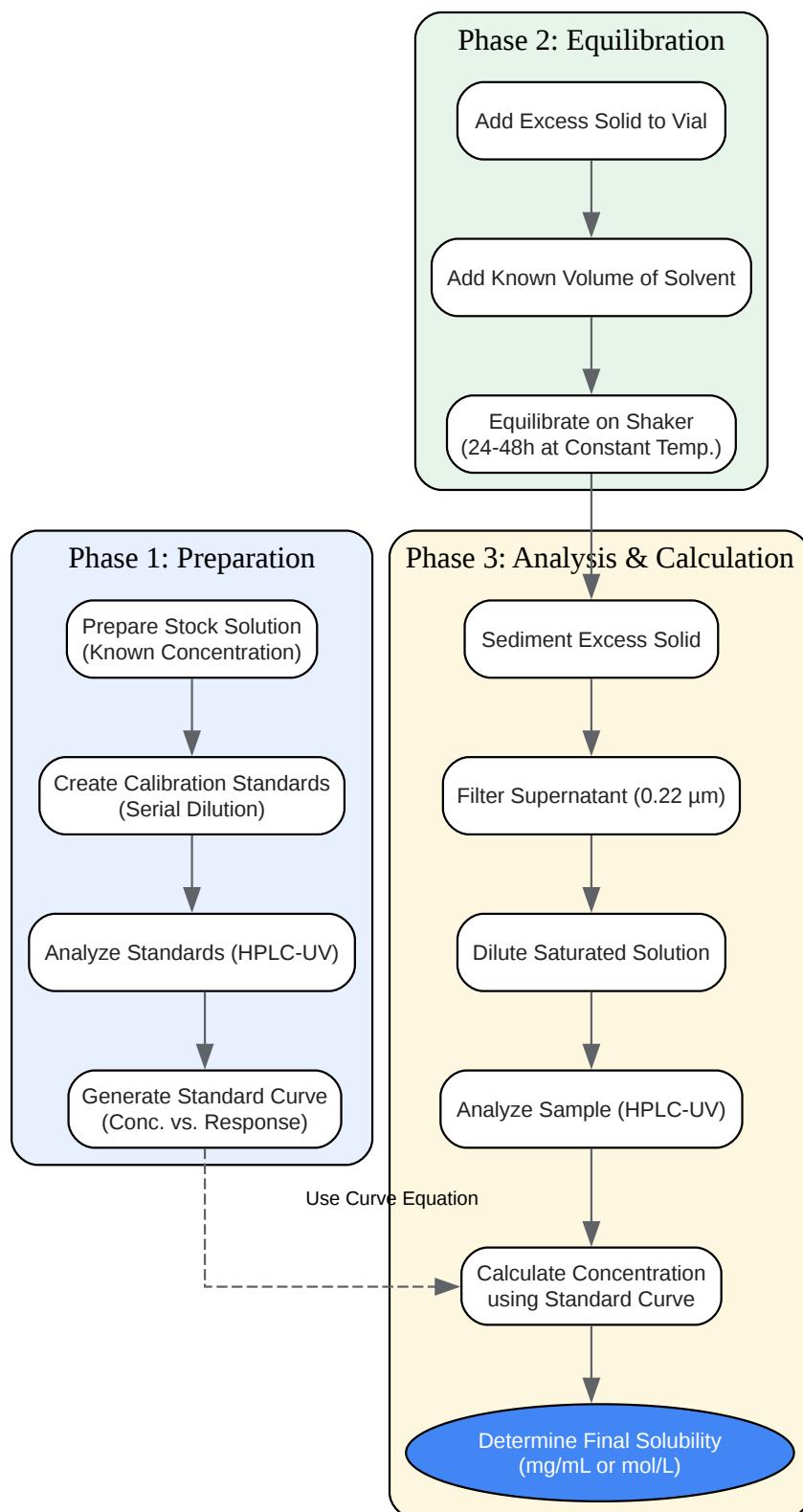
Self-Validating System and Trustworthiness

- Visual Confirmation: The continued presence of excess solid at the end of the equilibration period confirms that a saturated solution was achieved.

- Time-Point Sampling: For rigorous studies, samples can be taken at multiple time points (e.g., 24, 36, and 48 hours). If the calculated solubility values are consistent across the later time points, it provides strong evidence that equilibrium has been reached.
- Reproducibility: The experiment should be performed in triplicate to ensure the reliability and precision of the results.

Visualizing the Experimental Workflow

The following diagram outlines the logical flow of the quantitative solubility determination protocol.

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Caption: Workflow for Quantitative Solubility Determination via Shake-Flask Method.

Conclusion

While specific solubility data for **4-Bromo-2-iodo-1-methoxybenzene** is not widely published, a robust understanding of its solution behavior can be achieved through theoretical prediction and systematic experimentation. Its chemical structure suggests high solubility in common aprotic organic solvents like DCM, THF, and toluene, and poor solubility in water. For researchers requiring precise quantitative data for process optimization, the provided isothermal shake-flask protocol offers a reliable and scientifically sound method. Adherence to this detailed workflow will ensure the generation of accurate and reproducible solubility data, a critical parameter for leveraging the full synthetic potential of this versatile chemical intermediate.

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